α-Glucosidase Inhibition vs. Acarbose
Derivatives synthesized directly from the 6-aminopyrazolo[1,5-a]pyrimidine scaffold demonstrate significantly enhanced α-glucosidase inhibitory activity. The most potent derivative, compound 3d, achieved an IC50 value of 15.2 µM, which represents a 50-fold increase in potency compared to the clinically used standard inhibitor, acarbose (IC50 = 750.0 µM) [1]. This dramatic improvement highlights the scaffold's potential for developing next-generation antidiabetic agents, in stark contrast to other heterocyclic cores that have not shown such marked activity gains against this target.
| Evidence Dimension | α-Glucosidase Inhibition (IC50) |
|---|---|
| Target Compound Data | 15.2 ± 0.4 µM (for derivative 3d) |
| Comparator Or Baseline | Acarbose (IC50 = 750.0 ± 1.5 µM) |
| Quantified Difference | Approximately 50-fold more potent than acarbose |
| Conditions | In vitro enzymatic assay using Saccharomyces cerevisiae α-glucosidase |
Why This Matters
This direct comparison provides quantitative justification for selecting this scaffold for antidiabetic drug discovery programs, as it offers a substantial potency advantage over existing treatments, potentially leading to lower effective doses and reduced side effects.
- [1] Peytam, F., Jahani, M., Shourgeshty, R., Mojtabavi, S., Faramarzi, M. A., Mahdavi, M., Foroumadi, A., Rahmanian-Jazi, M., Firoozpour, L., Adib, M., Moghimi, S., Divsalar, K., & Safari, F. (2020). An efficient and targeted synthetic approach towards new highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines with α-glucosidase inhibitory activity. Bioorganic Chemistry, 100, 103944. View Source
